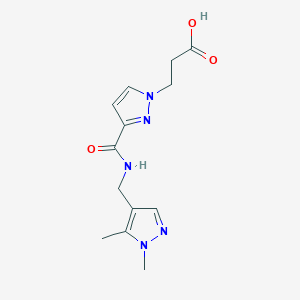

3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-[3-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-9-10(8-15-17(9)2)7-14-13(21)11-3-5-18(16-11)6-4-12(19)20/h3,5,8H,4,6-7H2,1-2H3,(H,14,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIBMULQNQCRRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNC(=O)C2=NN(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125806 | |

| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006453-95-7 | |

| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006453-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]carbonyl]-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable carbamoylating agent to form the intermediate compound. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Properties

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its pyrazole moiety is known to exhibit anti-inflammatory properties, making it a candidate for drug development aimed at conditions like arthritis and other chronic inflammatory disorders.

Case Study: Anti-Cancer Activity

Research has shown that derivatives of this compound can inhibit tumor growth in vitro. For example, a study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy against specific targets.

Agricultural Applications

Herbicide and Pesticide Development

The compound's unique structure allows it to act as a precursor in the synthesis of agrochemicals. Pyrazole derivatives are often utilized as herbicides and fungicides due to their ability to disrupt metabolic pathways in target organisms.

Case Study: Efficacy as a Fungicide

In agricultural trials, specific formulations containing pyrazole derivatives have shown significant effectiveness in controlling fungal pathogens in crops. These studies highlight the potential for developing environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.

Material Science

Polymer Synthesis

3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid can be employed as a building block in the synthesis of novel polymers with tailored properties. Its functional groups allow for cross-linking with other monomers, leading to materials with enhanced mechanical strength and thermal stability.

Data Table: Comparison of Polymer Properties

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) | Applications |

|---|---|---|---|

| Standard Polyethylene | 20 | 80 | Packaging |

| Modified Polymer | 35 | 120 | Automotive components |

| Biodegradable Polymer | 25 | 90 | Sustainable packaging solutions |

Chemical Research

Synthesis of Complex Molecules

In synthetic organic chemistry, the compound serves as an important intermediate for the development of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and cyclization reactions.

Case Study: Synthesis Pathway Optimization

A recent study optimized the synthesis pathway for producing this compound, reducing the number of steps required and increasing yield efficiency. This advancement not only lowers production costs but also enhances scalability for industrial applications.

Mécanisme D'action

The mechanism of action of 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-propanoic acid derivatives. Key structural analogues and their distinguishing features are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects: The target compound’s carbamoyl-linked pyrazole system distinguishes it from simpler analogues like 3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid . Methyl vs. Bulkier Groups: Compounds with isobutyl or cyanoethyl substituents (e.g., ) exhibit increased steric bulk and lipophilicity, which could influence pharmacokinetic properties such as membrane permeability.

The propanoic acid terminus common to all listed compounds suggests a role in ionic interactions, such as binding to cationic residues in biological targets.

Synthetic and Analytical Relevance :

- Structural characterization of these compounds often relies on techniques like X-ray crystallography (supported by SHELX programs ) and NMR spectroscopy (as seen in for related pyrazole derivatives).

- The absence of reported pharmacological data for the target compound contrasts with analogues like 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide, which has documented synthetic protocols and spectral data .

Activité Biologique

3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The structure of this compound suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid is C13H17N5O3. The presence of two pyrazole rings and a propanoic acid moiety indicates potential for significant biological interaction through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. For instance, compounds similar in structure to 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid have shown efficacy against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting potent anti-tubercular properties .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives possess significant anti-inflammatory effects. For example, molecular docking studies have shown that certain pyrazole compounds can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes .

Antioxidant Activity

The antioxidant properties of related pyrazole compounds have been evaluated through various assays. These studies indicate that such compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and associated diseases .

The biological activity of 3-(3-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)carbamoyl)-1H-pyrazol-1-yl)propanoic acid may be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and microbial metabolism.

- Receptor Modulation : The structural similarity to known ligands suggests potential interactions with various receptors, influencing signaling pathways related to inflammation and infection.

Study 1: Antitubercular Activity

A study focused on the synthesis of substituted pyrazole derivatives reported significant anti-tubercular activity against Mycobacterium tuberculosis with several derivatives achieving IC90 values below 50 μM. This highlights the potential for developing new treatments for tuberculosis based on pyrazole chemistry .

Study 2: Antioxidant Effects

In another investigation, a series of pyrazole derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. The results showed that certain derivatives could effectively reduce oxidative stress markers in vitro, suggesting therapeutic potential in oxidative stress-related conditions .

Data Summary Table

| Property | Value/Activity |

|---|---|

| Molecular Formula | C13H17N5O3 |

| Antitubercular IC50 | 1.35 - 2.18 μM |

| Anti-inflammatory Potential | Significant (via enzyme inhibition) |

| Antioxidant Activity | Effective in DPPH and ABTS assays |

Q & A

Q. How can material science approaches enhance delivery systems for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.